molecular formula C31H29N5O5S B2887594 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide CAS No. 1022807-24-4

2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide

Cat. No.: B2887594
CAS No.: 1022807-24-4
M. Wt: 583.66
InChI Key: KGHXMINWWNGWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic scaffold comprising an imidazo[1,2-c]quinazolinone core, a 1,3-benzodioxole substituent, a sulfanyl linkage, and a butanamide tail with a 3-methylphenyl group. The sulfanyl bridge and butanamide tail suggest possible roles in solubility modulation and target binding, respectively. Although specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., ) indicate relevance in drug discovery for conditions such as inflammation or fibrosis .

Properties

IUPAC Name

2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O5S/c1-3-26(29(38)33-20-8-6-7-18(2)13-20)42-31-35-22-10-5-4-9-21(22)28-34-23(30(39)36(28)31)15-27(37)32-16-19-11-12-24-25(14-19)41-17-40-24/h4-14,23,26H,3,15-17H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXMINWWNGWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core motifs or substituents. Below is an analysis of key similarities and differences:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Bioactivity
Target Compound Imidazo[1,2-c]quinazolinone 1,3-Benzodioxole, 3-methylphenyl Not reported Hypothesized anti-inflammatory
N-Cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide Imidazo[1,2-c]quinazolinone 4-Fluorophenyl, cyclohexyl 563.7 Unreported, likely immunomodulatory
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide Benzimidazolone Acetoacetamide 263.3 Antiproliferative (tumor cells)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylphenyl, N,O-bidentate group 221.3 Metal-catalyzed C–H functionalization

Key Observations

However, substituent variations significantly alter specificity. For instance, the 1,3-benzodioxole group in the target compound may enhance blood-brain barrier penetration compared to the 4-fluorophenyl group in ’s analog .

Substituent Effects: The 3-methylphenyl group in the target compound vs. the cyclohexyl group in ’s analog impacts lipophilicity (LogP) and metabolic stability. Methyl groups typically increase metabolic resistance, whereas cyclohexyl moieties may improve solubility . The benzodioxole ring (electron-donating) vs.

Bioisosteric Considerations :

  • The butanamide tail in the target compound and ’s benzimidazolone derivative highlights the role of amides as bioisosteres for carboxylic acids or tetrazoles (). While amides improve metabolic stability, tetrazoles may enhance acidity and membrane permeability .

Biological Response Variability: notes that structurally similar compounds (Tanimoto coefficient >0.85) share similar gene expression profiles in only 20% of cases. This underscores that even minor substituent changes (e.g., benzodioxole vs. fluorophenyl) can lead to divergent biological outcomes, such as anti-inflammatory vs. antiproliferative effects .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The sulfanyl linkage in the target compound and ’s analog may facilitate redox interactions or metal coordination, akin to the N,O-bidentate directing group in ’s benzamide derivative . This could be exploited in designing metal-binding therapeutics or catalysts.

Therapeutic Potential: While the target compound’s benzodioxole group aligns with anti-inflammatory agents (), its lack of reported data necessitates caution. Comparatively, ’s fluorophenyl analog might exhibit stronger hydrophobic binding to targets like TNFα receptors .

Synthetic Challenges: The compound’s complexity (multiple rings, sulfanyl bridge) suggests synthesis via stepwise coupling, similar to ’s sulfonamide protocols.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and sulfanyl-group incorporation. Critical challenges include controlling regioselectivity during imidazo[1,2-c]quinazolin core formation and avoiding side reactions at the benzodioxole moiety. Optimization strategies:

  • Use of catalysts (e.g., Pd for coupling reactions) to improve yield .
  • Temperature/pH control during sulfanyl-group introduction to minimize oxidation .
  • Reaction monitoring via TLC or HPLC to ensure intermediate purity .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

Analogs with imidazoline or triazole cores (e.g., antimicrobial 2-(butylamino)-3-methyl-5-(Z)-(1,3-benzodioxole-5-yl)methylene]-1-imidazoline ) highlight the importance of the benzodioxole group for target binding. Key comparisons:

  • Imidazo[1,2-c]quinazolin core : Enhances π-π stacking with enzyme active sites .
  • Sulfanyl linker : Modulates solubility and redox stability .
  • 3-methylphenyl substituent : Impacts hydrophobic interactions in receptor pockets .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : Assigns proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) and confirms regiochemistry .
  • HRMS : Validates molecular weight (expected [M+H]+ ~681.74) and detects impurities .
  • IR : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and sulfanyl (S-H/N-H ~2550 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding modes?

Quantum mechanical (QM) and molecular dynamics (MD) simulations can map interactions with enzymes (e.g., cytochrome P450 or kinase targets):

  • Docking studies : Prioritize targets by evaluating binding affinity to the imidazo[1,2-c]quinazolin core .
  • ADMET prediction : Assess metabolic stability via CYP3A4 interaction scores .
  • Reaction path analysis : Optimize synthetic routes using ICReDD’s hybrid computational-experimental frameworks .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Discrepancies (e.g., variable IC₅₀ values in anticancer screens) may arise from assay conditions or cell-line heterogeneity. Mitigation approaches:

  • Standardize assays using isogenic cell lines and ATP-level normalization .
  • Validate target engagement via thermal shift assays or SPR .
  • Compare pharmacokinetic profiles (e.g., plasma stability) across models .

Q. How can SAR be expanded using combinatorial chemistry or fragment-based design?

  • Combinatorial libraries : Introduce diversity at the butanamide tail (e.g., aryl substitutions) to modulate logP and bioavailability .
  • Fragment screening : Identify auxiliary binding motifs (e.g., triazolo-triazinyl groups) to enhance potency .
  • Click chemistry : Functionalize the sulfanyl group for bioconjugation or prodrug strategies .

Methodological Considerations

Q. What are best practices for assessing in vitro vs. in vivo toxicity?

  • In vitro : Use hepatocyte models (e.g., HepG2) to screen for CYP450 inhibition and mitochondrial toxicity .
  • In vivo : Monitor organ-specific toxicity (e.g., renal/hepatic biomarkers) in rodent models, adjusting dosages based on AUC calculations .

Q. How can metabolite identification studies guide lead optimization?

  • LC-MS/MS : Detect phase I/II metabolites (e.g., hydroxylation at the benzodioxole ring or glucuronidation) .
  • Stability assays : Modify labile groups (e.g., replace methylphenyl with fluorinated analogs) to block metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.